molecular formula C11H12N2O2 B13246488 6-Hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one

6-Hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one

Cat. No.: B13246488
M. Wt: 204.22 g/mol
InChI Key: FSVWDYMZLCSHLM-UHFFFAOYSA-N
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Description

6-Hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one is a chemical compound that belongs to the class of phthalazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an aromatic amine with an aldehyde and an electron-enriched olefin in the presence of an acid catalyst. This method allows for the efficient and stereoselective generation of the desired phthalazinone derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

6-Hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may induce apoptosis in cancer cells by activating the mitochondrial pathway and increasing the expression of pro-apoptotic proteins .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Hydroxy-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one include other phthalazinone derivatives and related heterocyclic compounds. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and structural features, which contribute to its distinct chemical reactivity and biological activity. Its specific interactions with molecular targets and pathways make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

6-hydroxy-2-propan-2-ylphthalazin-1-one

InChI

InChI=1S/C11H12N2O2/c1-7(2)13-11(15)10-4-3-9(14)5-8(10)6-12-13/h3-7,14H,1-2H3

InChI Key

FSVWDYMZLCSHLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2=C(C=C(C=C2)O)C=N1

Origin of Product

United States

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